1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl, CAS 250285-32-6) is a premier, sterically demanding N-heterocyclic carbene (NHC) precursor widely procured for advanced organometallic catalysis[1]. As an air-stable, highly crystalline salt, it serves as the direct precursor to the free IPr carbene, which is essential for stabilizing low-coordinate transition metal centers such as palladium, ruthenium, and gold[2]. By allowing for reliable, benchtop storage and straightforward in situ deprotonation, IPr·HCl eliminates the need to procure and handle highly sensitive free carbenes, making it a foundational reagent for both industrial scale-up and discovery-stage synthetic workflows[3].
Substituting IPr·HCl with less sterically demanding analogs, such as IMes·HCl, or alternative salts, such as IPr·HBF4, frequently leads to catalytic failure or processing complications[1]. Less bulky ligands like IMes lack the necessary percent buried volume (%Vbur) to force the difficult reductive elimination steps or stabilize reactive intermediates in the cross-coupling of unactivated aryl chlorides[2]. Furthermore, substituting the chloride salt with tetrafluoroborate (HBF4) or hexafluorophosphate (HPF6) variants introduces complex counterion effects; during in situ deprotonation, these fluorinated anions can generate partially soluble byproducts that interfere with sensitive transition metal centers, whereas the chloride salt cleanly yields insoluble, easily filtered NaCl or KCl[3].
Quantitative analysis using the SambVca model demonstrates that the IPr ligand possesses a significantly larger percent buried volume (%Vbur) compared to its mesityl analog, IMes[1]. This extreme steric bulk is critical for stabilizing low-coordinate transition metal intermediates and accelerating reductive elimination in catalytic cycles[2].
| Evidence Dimension | Percent Buried Volume (%Vbur) |
| Target Compound Data | ~33–35% (IPr) |
| Comparator Or Baseline | ~26–27% (IMes) |
| Quantified Difference | ~7–8% absolute increase in steric coverage |
| Conditions | Calculated via SambVca model for standard metal-carbene bond lengths (e.g., M-C = 2.00 Å) |
Buyers requiring robust stabilization of highly active, low-coordinate metal catalysts must select IPr·HCl over IMes·HCl to achieve the necessary steric shielding.
In challenging cross-coupling reactions, such as the Sonogashira coupling of unactivated aryl chlorides, catalysts derived from IPr·HCl drastically outperform those derived from IMes·HCl[1]. The bulky diisopropylphenyl wingtips facilitate the difficult oxidative addition of the C-Cl bond, preventing catalyst deactivation[2].
| Evidence Dimension | Catalytic Conversion Rate |
| Target Compound Data | 100% conversion |
| Comparator Or Baseline | 44–68% conversion (IMes-based Pd catalysts) |
| Quantified Difference | >30% higher absolute conversion |
| Conditions | Sonogashira cross-coupling of 4-chlorotoluene at 80 °C |
For industrial scale-up or synthesis involving inexpensive but unreactive aryl chlorides, IPr·HCl provides the necessary catalytic efficiency that less bulky NHC precursors cannot achieve.
The chloride counterion in IPr·HCl is highly advantageous for in situ deprotonation protocols compared to tetrafluoroborate salts[1]. When treated with strong bases like KOtBu or NaOtBu, the resulting alkali metal chloride byproducts (KCl/NaCl) are completely insoluble in standard organic solvents (e.g., THF, toluene), allowing for simple filtration[2]. In contrast, IPr·HBF4 can lead to lower conversions and poor selectivity due to counterion interference[1].
| Evidence Dimension | Deprotonation Byproduct Interference |
| Target Compound Data | Clean formation of insoluble NaCl/KCl, yielding high catalytic selectivity |
| Comparator Or Baseline | IPr·HBF4 (can yield lower conversions and poor selectivity, e.g., 1:1.3 product ratios in specific metalations) |
| Quantified Difference | Complete insolubility of chloride byproducts vs. potential solubility/interference of BF4- |
| Conditions | In situ deprotonation with alkali alkoxide bases in THF or toluene |
Procurement of the chloride salt ensures reproducible, clean catalyst generation without the need for complex purification steps required by fluorinated counterions.
IPr·HCl is the optimal precursor for generating highly active Pd-NHC catalysts used in Buchwald-Hartwig aminations and Suzuki-Miyaura couplings. Its massive steric bulk is specifically required when utilizing inexpensive, unactivated aryl chlorides as substrates[1].
The compound is a critical raw material for synthesizing second-generation Hoveyda-Grubbs and Grubbs catalysts. The IPr ligand provides the necessary stability and electron donation to drive complex ring-closing and cross-metathesis reactions in pharmaceutical manufacturing[2].
IPr·HCl is widely procured to synthesize [Au(IPr)Cl] and [Cu(IPr)Cl] complexes. The chloride salt is particularly suited for these syntheses because the innocent chloride byproduct from in situ deprotonation does not coordinate to or deactivate the highly Lewis acidic coinage metal centers[3].
Corrosive;Acute Toxic;Irritant;Environmental Hazard